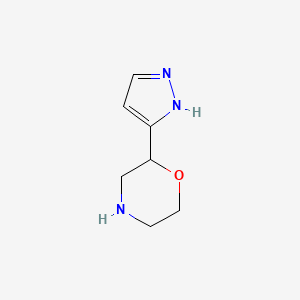

2-(1H-Pyrazol-3-YL)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-9-10-6(1)7-5-8-3-4-11-7/h1-2,7-8H,3-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIUHYLOJFTTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316218-09-3 | |

| Record name | 2-(1H-pyrazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 1h Pyrazol 3 Yl Morpholine and Its Chemical Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 2-(1H-Pyrazol-3-YL)morpholine Skeleton

Retrosynthetic analysis is a powerful technique for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comillinois.edu For this compound, the primary strategic disconnections involve cleaving the bonds that form the two heterocyclic rings and the C-C bond linking them.

A primary disconnection can be made at the C-C bond between the pyrazole (B372694) and morpholine (B109124) rings (Disconnection I). This leads to a pyrazole synthon with a reactive handle (e.g., a halo-, boryl-, or carbonyl group) at the 3-position and a morpholine-derived nucleophile or organometallic reagent. This approach allows for the separate synthesis of each heterocyclic core followed by a final coupling step.

Further disconnections within each ring reveal potential precursors:

Pyrazole Ring: A classical disconnection across the N1-C5 and C3-C4 bonds suggests a [3+2] cycloaddition strategy, pointing towards a hydrazine derivative and a three-carbon component like an α,β-unsaturated carbonyl compound. Alternatively, disconnecting the two C-N bonds of the pyrazole ring leads back to a 1,3-dicarbonyl compound and a hydrazine, the basis of the Knorr pyrazole synthesis.

Morpholine Ring: Disconnecting the C-O and C-N bonds within the morpholine ring suggests precursors such as an amino alcohol (specifically, a 2-(amino)ethanol derivative) and a two-carbon electrophile (like a haloethanol or ethylene oxide). An alternative disconnection of the C2-N and C3-O bonds points towards a starting material like an N-protected ethanolamine which can undergo cyclization.

These disconnections form the strategic foundation for the synthetic pathways discussed in the subsequent sections, allowing for a modular and flexible approach to the target molecule and its analogues.

Classical and Contemporary Reaction Pathways for Pyrazole Moiety Construction

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and its synthesis is well-established in organic chemistry. nih.gov Methods range from classical condensation reactions to modern cycloaddition protocols.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered heterocycles. In pyrazole synthesis, this typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond.

Diazoalkanes serve as key precursors in this approach. For instance, diazo compounds generated in situ from tosylhydrazone salts can undergo a direct 1,3-cycloaddition with alkynes to afford the pyrazole ring after aromatization of the initial cycloadduct intermediate. nih.gov Various catalysts, including silver, ruthenium, and aluminum salts, have been employed to promote these cycloadditions, often under mild conditions with a broad substrate scope. mdpi.comccspublishing.org.cn For example, a silver-mediated [3+2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been shown to effectively construct monosubstituted pyrazoles. mdpi.com Similarly, visible-light photoredox catalysis using Ru(bpy)₃(PF₆)₂ can achieve the synthesis of 1,4-disubstituted pyrazoles. mdpi.com

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Tosylhydrazone Salts (in situ Diazo) | Alkynes | Thermal | Substituted Pyrazoles | nih.gov |

| N-isocyanoiminotriphenylphosphorane (NIITP) | Alkynes | Ag(I), Mo(CO)₆ | Monosubstituted Pyrazoles | mdpi.com |

| α-Diazoesters | Ynones | Al(OTf)₃ | 4-Substituted Pyrazoles | ccspublishing.org.cn |

| Sulfoximine Diazo Compounds | Alkynes | Not specified | Pyrazolesulfoximines | nih.gov |

| N,N-disubstituted Hydrazines | Alkynoates | Cu₂O, Air | Multi-substituted Pyrazoles | nih.gov |

The most classical and widely used method for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.combeilstein-journals.org This reaction is highly versatile, allowing for the synthesis of a wide range of polysubstituted pyrazoles. The regioselectivity of the reaction—determining which nitrogen atom of an unsymmetrical hydrazine binds to which carbonyl group—can be controlled by the steric and electronic properties of the substituents on both reactants and by the reaction conditions. nih.gov

Modern variations of this method often focus on the in situ generation of the 1,3-dicarbonyl compound, paving the way for multicomponent reactions. For example, 1,3-diketones can be prepared from ketones and acid chlorides and subsequently treated with hydrazine in a one-pot synthesis, providing access to previously inaccessible pyrazole structures. mdpi.comnih.gov

The reaction conditions for these condensations vary widely, from heating in solvents like ethanol with or without an acid or base catalyst, to microwave-assisted synthesis and the use of solid supports or specialized catalysts like nano-ZnO or non-classical polyoxometalates to improve yields and reaction times. mdpi.com

| 1,3-Dielectrophile | Hydrazine Derivative | Catalyst/Conditions | Key Feature | Reference |

| 1,3-Diketones | Substituted Hydrazines | Ethanol, Reflux | Classic Knorr Synthesis; potential regioisomers | nih.govmdpi.com |

| Ketones + Acid Chlorides | Hydrazine | LiHMDS (in situ diketone formation) | One-pot, three-component synthesis | mdpi.combeilstein-journals.org |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO, Solvent-free, 120°C | Green chemistry approach | mdpi.com |

| 1,3-Diketones | Sulfonyl Hydrazides | NaCoMo catalyst | High yield (up to 99%) | mdpi.com |

| α,β-Unsaturated Ketones | Hydrazine | Acetic Acid, Reflux | Provides specific regioselectivity | nih.gov |

Synthetic Routes to the Morpholine Ring and its Stereochemical Control

The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. Its synthesis often involves the formation of the crucial C-O and C-N bonds through cyclization reactions, with stereochemical control being a key challenge, particularly for substituted derivatives.

A common strategy for constructing the morpholine ring is the intramolecular cyclization of a linear precursor that already contains the required atoms. A prevalent method involves the N-alkylation of a 2-aminoethanol derivative with a two-carbon unit bearing two leaving groups, such as a dihaloethane, or more efficiently, using reagents like ethylene sulfate. organic-chemistry.orgchemrxiv.org A recently developed two-step, redox-neutral protocol uses ethylene sulfate to selectively monoalkylate 1,2-amino alcohols, followed by a base-mediated ring closure to yield the morpholine product. organic-chemistry.orgchemrxiv.org

Another powerful approach is the intramolecular Williamson ether synthesis, where an N-substituted-2-haloethylamine undergoes cyclization. Stereochemistry can be introduced by starting with an enantiomerically pure amino alcohol. For instance, the synthesis of substituted morpholines can be achieved via the SN2-type ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine, preserving the stereochemistry of the initial chiral aziridine. nih.gov

Furthermore, transition metal-catalyzed reactions have emerged as effective tools. A base-free palladium-catalyzed Wacker-type aerobic oxidative cyclization of N-allyl-2-aminoethanols provides a direct route to morpholine derivatives. organic-chemistry.org Copper-promoted oxyamination of alkenes has also been developed for the stereoselective synthesis of 2,5-disubstituted morpholines from β-hydroxy N-allylsulfonamides. nih.gov

The synthesis of enantiomerically pure morpholines is of high importance for pharmaceutical applications. Asymmetric synthesis can be achieved by several strategies, including using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. semanticscholar.orgnih.gov

One of the most efficient methods is the asymmetric hydrogenation of dehydromorpholine precursors. Using a rhodium catalyst with a chiral bisphosphine ligand (e.g., SKP-Rh complex), a variety of 2-substituted dehydromorpholines can be hydrogenated to yield chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. nih.govrsc.org This "after cyclization" approach is highly atom-economical. nih.gov

Other catalytic asymmetric methods include organocatalyzed intramolecular aza-Michael additions to form the morpholine ring while simultaneously creating a stereocenter. semanticscholar.org Chiral phosphoric acids have been used to catalyze the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols, which can then be reduced to the corresponding morpholines. researchgate.net These methods represent the forefront of efforts to access complex and stereochemically diverse morpholine scaffolds for drug discovery and development.

| Synthetic Strategy | Precursor(s) | Key Reagents/Catalyst | Stereochemical Control | Reference |

| Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | Bisphosphine-Rhodium Complex | Catalyst-controlled (up to 99% ee) | nih.govrsc.org |

| SN2 Ring Opening/Cyclization | Activated Chiral Aziridines, Haloalcohols | Lewis Acid, Base | Substrate-controlled (transfer of stereochemistry) | nih.gov |

| Aza-Benzilic Ester Rearrangement | Arylglyoxals, 2-(Arylamino)ethan-1-ols | Chiral Phosphoric Acid | Catalyst-controlled enantioselective synthesis of morpholinone intermediate | researchgate.net |

| Intramolecular Hydroamination | Aminoalkyne Substrates | Ru catalyst with (S,S)-Ts-DPEN ligand | Tandem hydroamination and asymmetric transfer hydrogenation | organic-chemistry.org |

Convergent and Divergent Synthetic Approaches for the Integrated this compound Structure

The construction of the integrated this compound structure can be achieved through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Convergent synthesis involves the independent synthesis of the pyrazole and morpholine ring systems, which are then coupled in a later step to form the final product. This approach is advantageous for maximizing the yield of the final product by allowing for the optimization of reaction conditions for each heterocyclic component separately. A common convergent route involves the preparation of a suitably functionalized pyrazole, such as a 3-halo- or 3-formylpyrazole, and a protected 2-aminomorpholine derivative. The subsequent coupling, often a nucleophilic substitution or reductive amination, joins the two fragments.

Divergent synthesis , in contrast, begins with a common intermediate that is elaborated to introduce the pyrazole and morpholine functionalities. rsc.orgrsc.org This strategy is particularly useful for creating a library of analogs from a single precursor. mdpi.com For instance, a precursor containing a latent pyrazole moiety, such as a 1,3-dicarbonyl compound, can be reacted with a functionalized hydrazine to form the pyrazole ring. Subsequent reactions on a side chain of this intermediate can then be used to construct the morpholine ring. rsc.org

| Synthetic Approach | Description | Key Features |

| Convergent | Independent synthesis of pyrazole and morpholine rings followed by coupling. | - Maximizes overall yield. - Allows for separate optimization of each heterocyclic synthesis. |

| Divergent | Elaboration of a common intermediate to form both pyrazole and morpholine rings. rsc.orgrsc.orgmdpi.com | - Efficient for generating libraries of analogs. - Relies on a versatile starting material. |

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification provides a powerful avenue for diversifying the this compound scaffold, allowing for the fine-tuning of its properties for specific applications. frontiersin.orgillinois.edursc.org

The pyrazole ring of this compound offers multiple sites for regioselective functionalization. The two nitrogen atoms and the carbon atoms of the pyrazole ring can be selectively modified. mdpi.com

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated using various electrophiles. The regioselectivity of these reactions is often influenced by the steric and electronic properties of the substituents on the pyrazole ring and the nature of the electrophile and reaction conditions. nih.gov

C-Functionalization: The carbon atoms of the pyrazole ring can be functionalized through various methods, including halogenation, nitration, and metal-catalyzed cross-coupling reactions. nih.gov For instance, direct C-H activation or the introduction of a directing group can facilitate the regioselective introduction of substituents at specific carbon positions.

The morpholine ring also presents opportunities for derivatization. While the morpholine ring is generally less reactive than the pyrazole ring, substituents can be introduced through various synthetic strategies. nih.govresearchgate.netresearchgate.net

N-Functionalization of Morpholine: If the morpholine nitrogen is secondary, it can be readily functionalized through alkylation, acylation, or arylation.

C-Functionalization of Morpholine: The introduction of substituents on the carbon atoms of the morpholine ring is more challenging but can be achieved through multi-step sequences involving ring-opening and closing reactions or by starting with pre-functionalized morpholine precursors. mdpi.com

The development of linker chemistry is crucial for the application of this compound in areas such as drug delivery and chemical biology, where it may be conjugated to other molecules like proteins, peptides, or fluorescent dyes. nih.govnih.govfluorochem.co.uk The linker should be stable under physiological conditions but may be designed to be cleavable under specific stimuli, such as changes in pH or the presence of certain enzymes. nih.govnih.gov Common linker strategies involve the introduction of functional groups such as carboxylic acids, amines, or thiols onto the this compound scaffold, which can then be used for conjugation.

| Functionalization Site | Modification Type | Reagents and Conditions |

| Pyrazole Nitrogen | N-Alkylation/Arylation | Alkyl halides, aryl halides, various bases |

| Pyrazole Carbon | Halogenation, Nitration, Cross-coupling | NBS, NCS, HNO3/H2SO4, Palladium catalysts nih.gov |

| Morpholine Nitrogen | N-Alkylation/Acylation | Alkyl halides, acyl chlorides |

| Scaffold | Linker Attachment | Introduction of -COOH, -NH2, -SH groups for conjugation |

Sustainable and Enabling Technologies in Synthesis

The adoption of sustainable and enabling technologies in the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and improving efficiency.

Catalytic methods offer significant advantages over stoichiometric reactions, including higher atom economy, milder reaction conditions, and reduced waste generation. frontiersin.org

Metal-Catalyzed Cross-Coupling: Palladium-, copper-, and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds in the synthesis and functionalization of the this compound scaffold. researchgate.netmdpi.comrsc.orgresearchgate.netsciengine.com For example, Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide range of substituents onto the pyrazole ring. mdpi.com

Organocatalysis: Organocatalysis has emerged as a sustainable alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. researchgate.netnih.govmetu.edu.tr Chiral organocatalysts can be used to synthesize enantiomerically enriched this compound derivatives, which is particularly important for pharmaceutical applications. researchgate.netnih.gov

The continued development of advanced synthetic methodologies, including convergent and divergent strategies, post-synthetic functionalization techniques, and sustainable catalytic methods, will undoubtedly facilitate the exploration of the full potential of this compound and its derivatives in various scientific disciplines.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, which involves conducting reactions in a continuous stream through channels or tubing, has emerged as a powerful alternative to conventional batch processing. researchgate.net This technology offers enhanced control over reaction parameters like temperature and pressure, improves safety profiles, especially when dealing with hazardous intermediates, and allows for efficient scaling up of synthesis processes. nih.govnih.govgalchimia.com

Continuous-flow systems have been successfully developed for the multi-step synthesis of highly substituted pyrazole derivatives. researchgate.netnih.gov A common strategy involves a modular, "assembly-line" approach where reactants are passed through sequential reactor coils to build molecular complexity. nih.gov For instance, a four-step continuous flow process has been developed for converting anilines into pyrazoles with yields ranging from 51–76%. nih.gov This method performs diazotization in situ, which avoids the isolation of potentially hazardous intermediates like hydrazine derivatives, thereby increasing safety. nih.gov

Another prominent flow-based approach is the 1,3-dipolar cycloaddition. Britton and Jamison described a methodology where both the in situ formation of diazoalkanes from amines and their subsequent consumption in a cycloaddition with alkynes occur under flow conditions. nih.gov This technique enables the safe handling of diazoalkanes at elevated temperatures, a significant advantage over batch methods. researchgate.netnih.gov Similarly, a two-step continuous-flow synthesis of substituted pyrazoles via the formation of vinylidene keto esters as key intermediates has been reported, achieving yields of 62-82% with excellent regioselectivity. nih.govresearchgate.net

The key advantages of flow chemistry for pyrazole synthesis include:

Enhanced Safety: Enables the use of hazardous reagents and intermediates by generating and consuming them in situ in small volumes. nih.govnih.gov

Rapid Reaction Times: Significantly reduces reaction times from hours to minutes due to superior heat and mass transfer, and the ability to operate at temperatures above the solvent's boiling point (superheating). nih.govgalchimia.com

Scalability and Reproducibility: Offers straightforward scaling and improved consistency compared to batch reactions. galchimia.com

Automation: Allows for the integration of synthesis, purification, and analysis units, accelerating process optimization. galchimia.com

While these methodologies have been established for a variety of pyrazole core structures, their specific application for the direct synthesis of this compound is an area for further research. The adaptation of these powerful flow techniques to suitable precursors represents a promising avenue for the efficient and safe production of this specific compound and its derivatives.

Table 1: Examples of Continuous Flow Methodologies for Pyrazole Synthesis

| Reaction Type | Starting Materials | Key Conditions | Residence Time | Yield | Reference |

| Multi-step Telescoped Synthesis | Fluorinated amines, Alkynes/Alkenes | Sequential reactor modules, Superheated solvents | 31.7 min (total) | 34-75% | nih.gov |

| Knorr Cyclocondensation | Anilines, 1,3-Dicarbonyl compounds | 4-step process, in situ diazotization | Not specified | 51-76% | nih.gov |

| Cyclocondensation | Vinylidene keto esters, Hydrazine derivatives | Heterogeneous Ni²⁺-montmorillonite catalyst | Not specified | 62-82% | nih.govresearchgate.net |

| Tandem Condensation | Acetophenones, DMADMF, Hydrazine | 170°C (Step 1), 150°C (Step 2) | 12 min (total) | High | galchimia.com |

| Sequential Homocoupling/Hydroamination | Terminal alkynes, Hydrazine | Copper-mediated homocoupling | Not specified | Not specified | rsc.org |

Comprehensive Spectroscopic and Advanced Structural Characterization of 2 1h Pyrazol 3 Yl Morpholine Compounds

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For a compound like 2-(1H-Pyrazol-3-YL)morpholine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its chemical structure, connectivity, and spatial arrangement.

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

¹H NMR: The proton NMR spectrum provides initial information about the number and types of hydrogen atoms. For the morpholine (B109124) ring, protons are expected in the aliphatic region. Typically, protons adjacent to the oxygen atom (H-3 and H-5) appear downfield (around 3.5-4.0 ppm), while those adjacent to the nitrogen (H-2 and H-6) appear at a slightly higher field (around 2.5-3.0 ppm) nih.govstackexchange.comresearchgate.net. The single proton at the chiral center (C-2), being attached to both a nitrogen and the pyrazole-bearing carbon, would likely appear as a distinct multiplet. The pyrazole (B372694) ring protons would be found in the aromatic region, with characteristic shifts for H-4 and H-5 protons, typically between 6.0 and 8.0 ppm. The N-H proton of the pyrazole ring would likely appear as a broad singlet further downfield asianpubs.org.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The morpholine ring typically shows two signals for its four carbons due to symmetry, with carbons next to the oxygen appearing around 67 ppm and carbons next to the nitrogen around 46 ppm researchgate.netchemicalbook.com. In this compound, the substitution at C-2 breaks this symmetry, resulting in four distinct signals for the morpholine carbons. The pyrazole ring would exhibit three signals corresponding to its three carbon atoms rsc.orgasianpubs.org.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system, which would clearly map the connectivity of protons within the morpholine ring nih.govresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the morpholine and pyrazole fragments, for instance, by showing a correlation from the morpholine H-2 proton to the pyrazole C-3 carbon nih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. In studies of related compounds, NOESY has been used to confirm the relative positions of substituents by identifying spatially close hydrogen atoms nih.govnih.gov.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Identifies proton environments | Signals for morpholine protons (2.5-4.0 ppm), pyrazole protons (6.0-8.0 ppm), and pyrazole N-H. |

| ¹³C NMR | Identifies carbon environments | Four distinct signals for the morpholine carbons and three signals for the pyrazole carbons. |

| COSY | Shows H-H correlations (2-3 bonds) | Correlations between adjacent protons on the morpholine ring. |

| HSQC | Shows direct C-H correlations | Links each proton signal to its directly attached carbon. |

| HMBC | Shows long-range C-H correlations (2-3 bonds) | Key correlations connecting the morpholine and pyrazole rings. |

| NOESY | Shows through-space H-H proximity | Confirms stereochemistry and conformation by identifying nearby protons. |

Solid-State NMR for Polymorphic and Amorphous Forms

For compounds in the solid state, particularly in pharmaceutical contexts, polymorphism (the ability to exist in multiple crystalline forms) and the presence of amorphous content are critical attributes. Solid-State NMR (SSNMR) is a powerful tool for characterizing these forms, as different crystal packing or the lack of long-range order in amorphous materials leads to distinct NMR spectra mdpi.com. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples liverpool.ac.uk. SSNMR can distinguish between polymorphs by detecting subtle differences in chemical shifts and relaxation times that arise from variations in the local molecular environment mdpi.com. This technique would be invaluable for identifying and quantifying different solid forms of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₇H₁₁N₃O uni.lu. HRMS can confirm this formula with high precision.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways of the parent ion, which provides structural confirmation. Based on studies of related pyrazole and morpholine structures, a plausible fragmentation pathway can be proposed researchgate.netcore.ac.uk. The pyrazole ring is known to undergo characteristic fragmentation, often involving the expulsion of HCN or N₂ researchgate.netopenresearchlibrary.org. The morpholine ring can also cleave in predictable ways. A common fragmentation pattern for pyrazoline derivatives involves the initial cleavage of the pyrazoline ring, followed by the decomposition of the resulting ions researchgate.net. For prazoles, fragmentation often occurs near the linker between the heterocyclic rings nih.gov.

Predicted HRMS Data and Fragmentation

| Ion | Formula | Predicted m/z uni.lu | Possible Fragmentation Origin |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₂N₃O⁺ | 154.09749 | Protonated molecular ion |

| [M+Na]⁺ | C₇H₁₁N₃NaO⁺ | 176.07943 | Sodium adduct of the molecular ion |

| Fragment 1 | C₅H₈NO⁺ | Loss of pyrazole ring fragment (e.g., C₂H₄N₂) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the IR spectrum is expected to show several key absorption bands. These include:

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

C-H stretching: Bands for aliphatic C-H bonds of the morpholine ring typically appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrazole ring appear just above 3000 cm⁻¹ asianpubs.org.

C=N and C=C stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region jocpr.com.

C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring, typically observed around 1100 cm⁻¹ asianpubs.org.

Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The pyrazole ring, being aromatic, should exhibit strong Raman signals for its ring stretching modes scilit.com.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole N-H | Stretching | 3100 - 3500 |

| Pyrazole C-H | Stretching | > 3000 |

| Morpholine C-H | Stretching | < 3000 |

| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1600 |

X-ray Crystallography for Definitive Molecular Structure, Stereochemistry, and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the connectivity between the pyrazole and morpholine rings.

Crucially, it would establish the conformation of the morpholine ring, which typically adopts a chair conformation researchgate.net. It would also reveal the relative orientation of the two heterocyclic rings. Studies on similar pyrazole derivatives have shown that the pyrazole ring itself is nearly planar nih.gov. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictate how the molecules pack in the crystal lattice.

Chiroptical Spectroscopy for Absolute Configuration Elucidation

The this compound molecule possesses a stereocenter at the C-2 position of the morpholine ring, meaning it can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining their absolute configuration.

Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. For chiral pyrazoline derivatives, VCD, in combination with quantum chemical calculations, has been successfully used to establish the absolute configuration of the enantiomers after they have been separated by chiral chromatography nih.gov. This approach would be directly applicable to resolving and characterizing the enantiomers of this compound, providing crucial information about its stereochemistry nih.gov.

Computational Chemistry and Theoretical Modeling of 2 1h Pyrazol 3 Yl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics and reactivity of pyrazole-containing compounds. asianpubs.orgalrasheedcol.edu.iq These methods provide a detailed view of the molecule's structure and energy landscape. nih.gov For pyrazole (B372694) derivatives, calculations are commonly performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance of accuracy and computational efficiency. asianpubs.orgresearchgate.net Such calculations are used to optimize the molecular geometry to its lowest energy state and to derive various electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the two most important for chemical reactivity: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, governs the molecule's ability to donate electrons, defining its nucleophilic or basic character. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and dictates the molecule's ability to accept electrons, reflecting its electrophilic nature. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov A large energy gap, often in the range of 4.2 to 4.5 eV for stable pyrazole derivatives, indicates high electronic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. asianpubs.orgnih.govresearchgate.net In computational studies of related pyrazolyl compounds, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is distributed across the π-conjugated system. scispace.com From these primary energies, other reactivity descriptors can be calculated to further characterize the molecule's chemical behavior.

| Parameter | Symbol | Formula | Calculated Value (eV) | Description |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.85 | Energy of the lowest electron-accepting orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.40 | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential | IP | -EHOMO | 6.25 | The energy required to remove an electron. researchgate.net |

| Electron Affinity | EA | -ELUMO | 1.85 | The energy released when an electron is added. researchgate.net |

| Chemical Hardness | η | (IP - EA) / 2 | 2.20 | Measures resistance to change in electron distribution. researchgate.net |

| Electronegativity | χ | (IP + EA) / 2 | 4.05 | The power of an atom to attract electrons to itself. researchgate.net |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. asianpubs.orgnih.gov The ESP map is generated by calculating the electrostatic potential on the molecule's van der Waals surface. nih.gov Different potential values are represented by a color spectrum: red indicates regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net Intermediate potentials are shown in shades of orange, yellow, and green.

For a molecule like 2-(1H-Pyrazol-3-YL)morpholine, the ESP map would be expected to show significant negative potential (red/orange regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the morpholine (B109124) ring. nih.gov These areas represent the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom attached to the pyrazole nitrogen (N-H) would likely be a site of positive potential (blueish region), indicating its role as a hydrogen bond donor. asianpubs.org This analysis is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. asianpubs.org

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Ligand-Target Interactions

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations are used to explore the conformational space of this compound, revealing its flexibility and preferred shapes in different environments. eurasianjournals.com When studying ligand-target interactions, MD simulations are invaluable for assessing the stability of a binding pose predicted by molecular docking. researchgate.net By simulating the movement of the ligand within the protein's active site, researchers can verify that key interactions are maintained over time and refine the initial docked conformation. Furthermore, advanced techniques like Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Homology Modeling and De Novo Design Strategies Incorporating the this compound Core

The success of structure-based drug design hinges on the availability of a three-dimensional structure of the biological target, typically a protein. bonvinlab.org When an experimental structure (from X-ray crystallography or NMR) is not available, homology modeling can be employed to build a reliable 3D model of the target protein. eurasianjournals.combonvinlab.org This technique uses the known experimental structure of a homologous protein (a protein with a similar amino acid sequence) as a template. bonvinlab.org For a drug discovery project involving the this compound scaffold, a homology model of the target receptor could be constructed and then used for subsequent molecular docking studies to predict how the compound binds. bonvinlab.org

Building on the insights from a modeled active site, de novo design strategies can be used to computationally generate novel molecules that are predicted to have high affinity and selectivity. These methods can incorporate the this compound core as a starting fragment or scaffold, adding functional groups and building new chemical entities piece by piece within the constraints of the target's binding pocket to optimize interactions.

Ligand-Based and Structure-Based Computational Approaches for Biological Target Interaction Prediction

Computational methods to predict biological target interactions are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods are used when the structure of the target is unknown and rely on the knowledge of other molecules that bind to the target. Structure-based methods, such as molecular docking, require a 3D structure of the target protein. eurasianjournals.com

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netnih.gov The process involves placing the this compound molecule into the active site of a target protein in various possible conformations and orientations. alrasheedcol.edu.iq A scoring function then evaluates each pose, estimating the binding energy to rank the most likely binding modes. researchgate.net

Studies on related pyrazole and morpholine-containing derivatives have successfully used docking to identify potent inhibitors for various targets, including protein kinases and enzymes like monoamine oxidase (MAO-A). nih.govnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds between the pyrazole N-H or morpholine oxygen and specific amino acid residues (e.g., Tyrosine, Alanine) in the active site. nih.gov The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the compound's potency.

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Casein Kinase 1δ (CK1δ) | 4TWC | -8.5 | Val25, Leu157 | Hydrophobic Interaction |

| Lys38, Glu156 | Hydrogen Bond with Pyrazole N-H | |||

| Monoamine Oxidase A (MAO-A) | 2BXR | -7.9 | Tyr407, Tyr444 | π-π Stacking with Pyrazole Ring |

| Phe352, Ala68 | Hydrophobic Interaction | |||

| Adenomatous Polyposis Coli (APC) | 1DEB | -9.1 | Arg479, Gln511 | Hydrogen Bond with Morpholine Oxygen |

| Trp484 | Hydrophobic Interaction |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This model then serves as a 3D query in virtual screening campaigns to search large compound libraries for novel molecules with the desired activity.

A typical pharmacophore model for a pyrazole-morpholine derivative might include features such as:

Hydrogen Bond Donors (HBD): The N-H group of the pyrazole ring.

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the morpholine ring, and the second nitrogen atom of the pyrazole ring.

Hydrophobic (HYD) or Aromatic (AR) regions: The pyrazole ring itself can contribute to aromatic stacking interactions.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Potential Origin in Compound |

|---|---|

| Hydrogen Bond Donor | Pyrazole N-H |

| Hydrogen Bond Acceptor | Pyrazole N, Morpholine O, Morpholine N |

Virtual screening workflows often employ a hierarchical approach, starting with a rapid pharmacophore-based screening of millions of compounds. acs.org This initial step filters the database to a more manageable number of molecules that fit the pharmacophore model. These "hits" are then subjected to more computationally intensive methods, such as molecular docking, to predict their binding orientation and affinity within the target's active site. acs.org High-throughput virtual screening (HTVS) has been successfully applied to identify novel pyrazole-based inhibitors for various therapeutic targets. chemmethod.comchemmethod.com This methodology significantly accelerates the discovery of potential new drugs by prioritizing compounds for synthesis and experimental testing. chemmethod.com

For instance, in the search for Janus kinase (JAK) inhibitors, a pharmacophore model derived from a known ligand-protein complex included one hydrophobic center, one hydrogen-bond donor, and two hydrogen-bond acceptors. acs.org This model was then used to screen a library of pyrazolone (B3327878) derivatives, leading to the identification of potent dual inhibitors of JAK2 and JAK3. acs.org A similar approach could be employed for this compound to discover novel inhibitors of its relevant biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of unsynthesized compounds and for understanding the molecular features that govern their behavior.

The development of a QSAR or QSPR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined activities or properties is chosen.

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule, representing their constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For pyrazole and morpholine-containing compounds, various types of molecular descriptors have been shown to be important in QSAR and QSPR studies.

Table 2: Common Descriptors in QSAR/QSPR Models for Pyrazole and Morpholine Derivatives

| Descriptor Class | Example Descriptors | Potential Influence |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. pensoft.net |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and its fit within a binding site. pensoft.net |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions. pensoft.net |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecular skeleton. |

| Quantum Chemical | Polarization, Hydration energy | Provides insights into the molecule's electronic distribution and interaction with water. pensoft.net |

QSAR studies on morpholine derivatives have revealed that parameters such as polarization, dipole moment, and lipophilicity can have a significant effect on their biological activity. pensoft.net For example, in a study on the antioxidant activity of morpholine derivatives, it was found that an increase in hydrophilic and reductive properties, along with a smaller molecular volume and surface area, led to higher activity. pensoft.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to pyrazole derivatives to guide the synthesis of new compounds with enhanced anticancer activity. nih.gov These models provide a three-dimensional representation of the regions around the molecule where steric and electrostatic properties are correlated with activity, offering a more detailed understanding of the structure-activity relationship. The pyrazole scaffold is recognized as a significant pharmacophore in the design of various enzyme inhibitors. nih.gov

By applying these computational methodologies to this compound and its analogs, researchers can predict their biological activities, optimize their properties, and design novel compounds with improved therapeutic potential.

In Vitro Biological Evaluation and Pharmacological Target Interaction Studies of 2 1h Pyrazol 3 Yl Morpholine Derivatives

Methodologies for Biochemical Target Identification and Validation

The initial stages of drug discovery for novel chemical entities like 2-(1H-pyrazol-3-yl)morpholine and its derivatives heavily rely on in vitro biochemical assays. These methods are crucial for identifying and validating direct molecular targets, providing a foundational understanding of a compound's mechanism of action in a controlled, cell-free environment. This approach allows for the precise measurement of interactions between a compound and an isolated biological macromolecule, such as an enzyme or receptor, without the complexities of a cellular system.

Enzyme Inhibition and Activation Assays in Cell-Free Systems

Cell-free enzyme assays are a cornerstone for screening and characterizing compounds that modulate the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of a test compound, allowing for the determination of its inhibitory or activating potential. Derivatives of the pyrazole (B372694) scaffold have been extensively studied for their enzyme-modulating activities.

Research has identified pyrazoline derivatives as effective inhibitors of various enzymes. For example, certain N-aryl-carboxamide pyrazoline derivatives have demonstrated inhibitory activity against horse liver alcohol dehydrogenase (ADH), with efficacy comparable to the known ADH inhibitor, 4-methylpyrazole (B1673528) core.ac.uk. Similarly, other substituted pyrazoline derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, with some compounds exhibiting Ki values in the nanomolar range nih.gov.

Further studies have shown that pyrazoline compounds can inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes nih.gov. The tyrosinase inhibitory activity of sulfonamide-substituted 1,3,5-triphenyl pyrazoline compounds has also been documented, with some derivatives showing stronger effects than the reference drug, kojic acid researchgate.net. These assays are critical for establishing structure-activity relationships (SAR), guiding the chemical modification of lead compounds to enhance their potency and selectivity for a given enzyme target core.ac.uk.

Table 1: Enzyme Inhibition by Pyrazole Derivatives

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| N-aryl-carboxamide pyrazolines | Alcohol Dehydrogenase (ADH) | Inhibition comparable to 4-methylpyrazole. | core.ac.uk |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase (MAO) | Potent inhibition with Ki values around 10-8 nM. | nih.gov |

| Pyranochalcone-derived pyrazolines | Inducible Nitric Oxide Synthase (iNOS) | Potent inhibition of NO production and iNOS activity. | nih.gov |

| Sulfonamide-substituted 1,3,5-triphenyl pyrazolines | Tyrosinase | Stronger inhibitory effect than kojic acid (IC50 = 30.14 µM for compound 4c). | researchgate.net |

Receptor Binding and Ligand-Receptor Interaction Studies

Receptor binding assays are essential for identifying compounds that interact with specific physiological receptors. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The ability of a test compound, such as a this compound derivative, to displace the labeled ligand is measured, providing information about its binding affinity.

Pyrazoline derivatives have been shown to possess significant affinity for various receptors, particularly those within the central nervous system. Notably, certain pyrazoline compounds have been identified as potent ligands for the cannabinoid CB1 receptor nih.gov. In competitive binding assays, one such derivative demonstrated 97% affinity at a concentration of 3 µM, while another showed a high affinity with an IC50 value of 14.1 nM nih.gov. The affinity for the CB1 receptor has been a key focus in the development of pyrazoline-based compounds for conditions like obesity nih.gov.

Beyond cannabinoid receptors, pyrazoline derivatives have also been evaluated for their interaction with glutamate (B1630785) receptors. Specific compounds, such as 1-benzoyl-4,5-dihydro-3,5-diphenyl-1H-pyrazole, have shown inhibitory activity against AMPA receptors, with IC50 values in the low micromolar range nih.gov. These binding studies are fundamental in elucidating the pharmacological targets of pyrazole derivatives and understanding their potential therapeutic applications.

Table 2: Receptor Binding Affinity of Pyrazole Derivatives

| Compound Class/Derivative | Receptor Target | Binding Affinity/Activity | Reference |

|---|---|---|---|

| Pyrazoline derivative 4 hydrochloride | Cannabinoid CB1 Receptor | 97% affinity at 3 µM. | nih.gov |

| Pyrazoline derivative 9 | Cannabinoid CB1 Receptor | IC50 = 14.1 nM. | nih.gov |

| 1-Benzoyl-4,5-dihydro-3,5-diphenyl-1H-pyrazole | AMPA Receptor | IC50 = 2.6 µM. | nih.gov |

| (+)-3-(1-Benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine | AMPA Receptor | IC50 = 1.3 µM. | nih.gov |

Protein-Ligand Interaction Technologies (e.g., SPR, ITC)

To gain a deeper, quantitative understanding of the interactions identified in initial screens, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These label-free technologies provide detailed information on binding kinetics, affinity, and thermodynamics.

Surface Plasmon Resonance (SPR) measures the binding between a ligand (e.g., a pyrazole derivative) and a target protein immobilized on a sensor surface in real-time nih.govnih.gov. This technique allows for the precise determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity jelsciences.com. SPR is invaluable for triaging compounds based on their kinetic profiles, which can be a better predictor of in vivo efficacy than affinity alone nih.gov.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event biorxiv.org. By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS) embl-hamburg.de. This information provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). These technologies are crucial for validating direct target engagement and for guiding the rational design of derivatives with improved binding characteristics.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are powerful tools for monitoring the activity of specific signal transduction pathways and gene expression. In these assays, the promoter of a gene of interest is linked to a reporter gene (such as luciferase or green fluorescent protein) that produces an easily measurable signal. This allows researchers to quantify how a compound modulates the transcriptional activity of a target pathway.

A key application of this methodology was seen in the high-throughput screening for inhibitors of flavivirus infection. A library of compounds, which included trisubstituted pyrazolines, was screened using a luciferase-expressing West Nile virus (WNV) infection assay nih.gov. In this system, viral replication drives the expression of luciferase. A decrease in the luciferase signal indicates that a compound has inhibited viral infection or replication, providing a quantitative measure of its antiviral activity. This approach enables the screening of large compound libraries to identify molecules that modulate specific transcriptional events, whether they are driven by viral elements or endogenous cellular pathways.

High-Content Screening (HCS) for Cellular Responses

High-Content Screening (HCS) integrates automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of cellular phenotype. This powerful approach provides a detailed profile of a compound's effects on cell health, morphology, and the function of subcellular compartments. HCS bridges the gap between single-endpoint biochemical assays and whole-organism studies by providing rich, multi-parametric data at the cellular level.

An example of large-scale phenotypic screening that shares principles with HCS is the evaluation of compounds against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) nih.gov. In one such study, a series of pyrazoline-bearing benzimidazoles was screened, revealing that certain compounds demonstrated potent and selective cytotoxic properties against specific cancer cell lines, such as leukemia and colon cancer nih.gov. While not HCS in the strictest sense of image-based analysis, the NCI-60 screen provides a broad phenotypic profile of a compound's anti-proliferative activity across a diverse range of cell types. True HCS would further dissect these responses by imaging changes in nuclear morphology, cytoskeletal structure, mitochondrial function, or the localization of key proteins to better understand the mechanism of cytotoxicity.

Structure-Activity Relationship (SAR) Elucidation and Optimization Strategies

The this compound scaffold has emerged as a versatile template in medicinal chemistry, amenable to a variety of structural modifications to optimize biological activity against numerous targets. The exploration of its structure-activity relationships (SAR) has been a cornerstone of developing potent and selective agents. These investigations typically involve systematic modifications of the core structure, bioisosteric replacements to improve properties, and an understanding of stereochemical influences.

Systematic Modification and Positional Effects on Biological Activity

Systematic modification of the this compound core has revealed that both the pyrazole and morpholine (B109124) rings are critical for activity, and substitutions at various positions can dramatically influence potency and selectivity.

The nature of substituents on the pyrazole ring is crucial for activity. nih.gov For a series of 1-arylpyrazole derivatives targeting the σ(1) receptor, the pyrazole substituents were shown to be a key determinant of antagonist activity. nih.gov Similarly, in a study of pyrazole-based inhibitors of the metalloproteases meprin α and β, variations at the 3(5)-position of the pyrazole ring led to significant changes in inhibitory activity. For instance, introducing a cyclopentyl moiety resulted in activity similar to the unsubstituted parent compound, while smaller (methyl) or larger (benzyl) groups led to a decrease in potency. nih.gov

The morpholine moiety often serves as a key pharmacophoric element, with its basic nitrogen atom being essential for interaction with biological targets. nih.gov In CNS-active compounds, the morpholine ring helps modulate physicochemical properties to enhance solubility and brain permeability. nih.gov Modifications to the morpholine ring itself have also been explored. For example, in one series, the synthesis of racemic 2-methyl morpholine and the individual enantiomers of 3-methylmorpholine (B1346471) were pursued to explore the impact of substitution on this ring, which led to compounds with similar potency but improved solubility properties. dundee.ac.uk

The linker connecting the pyrazole and morpholine units also plays a role. Studies on related structures have shown that the length and nature of this spacer are important, with an ethylenoxy spacer providing sufficient selectivity for some targets. nih.gov

| Scaffold Position | Modification | Observed Effect on Biological Activity | Target Example |

|---|---|---|---|

| Pyrazole C3(5) | Introduction of cyclopentyl group | Maintained inhibitory activity compared to phenyl. nih.gov | Meprin α |

| Pyrazole C3(5) | Introduction of methyl or benzyl (B1604629) group | Decreased inhibitory activity. nih.gov | Meprin α |

| Morpholine Ring | Introduction of 2-methyl or 3-methyl groups | Maintained potency and improved solubility. dundee.ac.uk | Proteasome |

| General | Presence of a basic amine (e.g., morpholine) | Necessary for activity in accordance with known pharmacophores. nih.gov | σ(1) Receptor |

Bioisosteric Replacement and Scaffold Hopping within the this compound Series

Bioisosterism and scaffold hopping are key strategies in medicinal chemistry to identify novel core structures that retain the desired biological activity while improving other properties such as selectivity, metabolic stability, or patentability. niper.gov.in

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. The morpholine ring itself is often considered a bioisostere for other cyclic amines like piperazine (B1678402). tcichemicals.com In drug design, spirocyclic oxetanes and azetidines have been used as bioisosteres of morpholine to increase the three-dimensionality and sp3 character of a molecule, which can lead to improved solubility. tcichemicals.com Within the pyrazole-morpholine series, replacing the morpholine with piperidine (B6355638) or piperazine has been explored, although in some cases this led to inactive compounds. dundee.ac.uk On the pyrazole ring, bioisosteric replacement of an aryl substituent at the 5-position with a 2-thienyl moiety appended with an alkynyl unit has been successfully demonstrated in other pyrazole series to generate highly potent antagonists. nih.gov

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a structurally different scaffold, while preserving the orientation of key binding groups. This strategy has been used to discover novel classes of inhibitors. For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole core, leading to potent and selective inhibitors of Dual Leucine Zipper Kinase (DLK) with improved physicochemical properties. nih.govresearchgate.net This demonstrates the utility of the pyrazole ring as a stable and effective scaffold that can be arrived at from other chemical classes. nih.gov

| Strategy | Original Moiety/Scaffold | Replacement Moiety/Scaffold | Rationale/Outcome |

|---|---|---|---|

| Bioisosteric Replacement | Morpholine | Piperidine/Piperazine | Exploration of alternative basic amines; resulted in loss of activity in some series. dundee.ac.uk |

| Bioisosteric Replacement | Phenyl group (on pyrazole) | Thienyl group | Demonstrated as a viable replacement to achieve potent antagonists in related pyrazole series. nih.gov |

| Scaffold Hopping | Pyrimidine | Pyrazole | Led to a new class of potent DLK inhibitors with improved properties. nih.govresearchgate.net |

Stereochemical Effects on Target Engagement and Activity

The attachment of the morpholine ring at the C2 position creates a stereocenter, meaning that this compound and its derivatives can exist as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

In the optimization of related scaffolds, the importance of stereochemistry has been explicitly investigated. For example, researchers synthesized and tested not only the racemic 2-methyl morpholine derivative but also the individual (R)- and (S)-enantiomers of 3-methylmorpholine derivatives. dundee.ac.uk Such studies are crucial to determine if one enantiomer is more active (the eutomer) or contributes to off-target effects. The differential activity arises from the ability of one enantiomer to form more favorable three-dimensional interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—within the chiral binding site of the target protein, leading to stronger target engagement and higher potency.

Investigation of Mechanism of Action (MOA) through Biochemical and Cellular Probes

The this compound scaffold and its close analogs have demonstrated activity against a diverse range of pharmacological targets, highlighting their versatility. Elucidating the precise mechanism of action (MOA) for these derivatives involves a combination of biochemical and cellular assays to identify and validate their molecular targets.

Biochemical assays are fundamental to confirming direct interaction with a purified protein target. For derivatives targeting kinases, such as the N-(1H-pyrazol-3-yl)pyridin-2-amine inhibitors of Dual Leucine Zipper Kinase (DLK), in vitro kinase assays are used to measure the inhibition of the enzyme's catalytic activity. amazonaws.com These assays quantify the ability of the compound to prevent the phosphorylation of a substrate, thus providing a direct measure of potency (e.g., IC₅₀ value). Similarly, for compounds targeting σ receptors, radioligand binding assays are employed to determine the affinity of the compound for the receptor by measuring its ability to displace a known radioactive ligand. nih.gov

Cellular probes and assays are subsequently used to confirm that the biochemical activity translates into a functional effect within a cellular context. For kinase inhibitors, this may involve treating cells with the compound and measuring the phosphorylation status of downstream substrates to confirm that the targeted signaling pathway is inhibited. For σ(1) receptor antagonists, cellular models of neuropathic pain can be used to demonstrate a dose-dependent antinociceptive effect. nih.gov Cytotoxicity assays against various cancer cell lines are used to evaluate the antiproliferative effects of derivatives designed as anticancer agents. researchgate.net The morpholine moiety is often included in CNS drug candidates to modulate properties for better blood-brain barrier penetration, and its interaction with targets like BACE-1 for Alzheimer's disease has been explored using molecular docking and enzymatic assays. nih.gov

Through these combined approaches, derivatives of the this compound scaffold have been identified as inhibitors or antagonists for targets including:

Kinases: Such as Dual Leucine Zipper Kinase (DLK), which is implicated in neuronal injury and neurodegenerative disease. nih.govresearchgate.net

Receptors: Including the σ(1) receptor, a target for treating neuropathic pain. nih.gov

Metalloproteases: Such as meprin α and β, which are involved in inflammation and fibrosis. nih.gov

The ability of this single core structure to be adapted to interact with such different classes of proteins underscores its value as a privileged scaffold in drug discovery.

Applications in Medicinal Chemistry and Drug Discovery Research Excluding Clinical Outcomes

The 2-(1H-Pyrazol-3-YL)morpholine Scaffold as a Privileged or Promising Chemotype

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound scaffold is increasingly recognized as such, owing to the advantageous properties of its constituent rings. nih.govnih.gov

The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many approved drugs. nih.govmdpi.com Its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, makes it a versatile pharmacophore. nih.gov The pyrazole nucleus is found in a wide array of therapeutic agents, from anti-cancer drugs to treatments for erectile dysfunction, highlighting its broad biological relevance. nih.govsemanticscholar.org

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is frequently incorporated into drug candidates to improve their physicochemical properties. nih.govresearchgate.net It can enhance aqueous solubility, metabolic stability, and pharmacokinetic profiles. The morpholine moiety can also act as a hydrogen bond acceptor and its conformational flexibility allows it to adapt to the steric requirements of various binding pockets. nih.gov

The combination of these two moieties in the this compound scaffold results in a chemotype with a favorable balance of structural rigidity and flexibility, along with a rich potential for diverse intermolecular interactions. This has led to its exploration in a variety of therapeutic areas, with numerous derivatives showing promise in preclinical studies. researchgate.net

Strategies for Lead Identification and Optimization Using the this compound Core

The journey from a promising scaffold to a viable drug candidate involves rigorous processes of lead identification and optimization. For the this compound core, several strategies are employed to generate and refine potent and selective modulators of biological targets.

Combinatorial Chemistry and Library Synthesis for Analog Generation

Combinatorial chemistry provides a powerful approach for the rapid generation of large libraries of analogs based on a common scaffold. snv63.ru For the this compound core, synthetic strategies often involve the modular assembly of the pyrazole and morpholine rings, allowing for the introduction of diverse substituents at various positions.

Key synthetic routes to pyrazole derivatives include the condensation of 1,3-dicarbonyl compounds with hydrazines, mdpi.com while morpholine analogs can be accessed through various cyclization strategies. By employing a range of substituted building blocks, chemists can create extensive libraries of this compound derivatives. High-throughput screening of these libraries against specific biological targets can then identify initial "hits" for further development.

Table 1: Representative Synthetic Strategies for Pyrazole and Morpholine Analogs

| Strategy | Description | Key Reagents |

| Knorr Pyrazole Synthesis | Condensation of a β-ketoester with a hydrazine. | β-ketoesters, Hydrazines |

| Paal-Knorr Pyrrole Synthesis (adapted for pyrazoles) | Reaction of a 1,4-dicarbonyl compound with a hydrazine. | 1,4-dicarbonyls, Hydrazines |

| Cyclocondensation | Reaction of α,β-unsaturated ketones (chalcones) with hydrazines. | Chalcones, Hydrazines |

| Morpholine Synthesis | Cyclization of a diol with an amine under acidic conditions. | Diols, Amines |

Rational Design Principles for Potency and Selectivity Improvement

Once initial hits are identified, rational design principles are applied to optimize their potency and selectivity. This iterative process involves making targeted structural modifications to the lead compound based on an understanding of its interaction with the biological target.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different substituents on the this compound scaffold affect its biological activity. nih.gov By systematically modifying the pyrazole and morpholine rings, as well as any appended functional groups, researchers can identify key structural features that contribute to potency and selectivity. researchgate.net For instance, the position and nature of substituents on the pyrazole ring can significantly influence its electronic properties and hydrogen bonding capabilities. nih.gov Similarly, modifications to the morpholine ring can alter the compound's conformation and solubility. nih.gov

Computational Modeling: Molecular docking and other computational techniques are invaluable tools in rational drug design. nih.govresearchgate.net These methods can predict how a molecule will bind to its target protein, providing insights into the key interactions that drive affinity. nih.gov This information can then be used to guide the design of new analogs with improved binding characteristics. For example, docking studies might reveal a hydrophobic pocket in the target's active site, suggesting that the addition of a lipophilic group to the this compound scaffold could enhance potency. nih.gov

Table 2: Key Considerations for Rational Design of this compound Analogs

| Modification Site | Design Consideration | Potential Impact |

| Pyrazole N1-position | Introduction of various substituents. | Modulate electronics, solubility, and target interactions. |

| Pyrazole C4/C5-positions | Addition of diverse functional groups. | Probe for additional binding pockets and improve selectivity. |

| Morpholine N-position | Functionalization with different groups. | Alter physicochemical properties and explore vector space. |

| Morpholine Ring | Introduction of stereochemistry or conformational constraints. | Enhance binding affinity and selectivity. |

Development of this compound-Based Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. mskcc.org The this compound scaffold, with its inherent "drug-like" properties, serves as an excellent starting point for the development of such probes. mdpi.com

To be effective, a chemical probe must exhibit high potency and selectivity for its intended target. The rational design strategies discussed above are employed to achieve these characteristics. Furthermore, chemical probes are often modified to incorporate reporter tags, such as fluorescent dyes or biotin, which allow for the visualization or isolation of the target protein. mskcc.org For example, a fluorescently labeled this compound derivative could be used to track the localization of its target protein within a cell. nih.gov These probes are invaluable tools for target validation and for elucidating the biological pathways in which a particular protein is involved. mdpi.com

Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Discovery Strategies Involving the Scaffold

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for identifying novel lead compounds. nih.gov It involves screening small, low-molecular-weight fragments for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is elaborated and optimized into a more potent lead compound. The this compound scaffold itself, or fragments thereof, can be included in fragment libraries for FBDD screening. The individual pyrazole and morpholine rings represent common pharmacophoric elements that may exhibit weak but specific interactions with a target.

Covalent Ligand Discovery: Covalent inhibitors form a stable, covalent bond with their target protein, often leading to prolonged duration of action and high potency. researchgate.netnih.gov The this compound scaffold can be functionalized with a reactive "warhead" group that can form a covalent bond with a specific amino acid residue in the target's binding site. researchgate.net The choice of warhead depends on the target residue, with common examples including acrylamides for targeting cysteine residues and sulfonyl fluorides for targeting serine or lysine. nih.govresearchgate.net The combination of a well-designed targeting scaffold like this compound with a suitable covalent warhead can lead to the development of highly potent and selective inhibitors. vividion.comacs.org

Emerging Research Directions and Future Challenges for 2 1h Pyrazol 3 Yl Morpholine

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. researchgate.net For the 2-(1H-pyrazol-3-yl)morpholine scaffold, these computational tools offer a powerful approach to navigate the vast chemical space and identify new derivatives with desired biological activities.

Key applications of AI/ML in this context include:

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties. nih.gov For instance, a hierarchical graph-based generative model was used to design novel pyrazolyl-1H-pyrrolo[2,3-b]pyridine inhibitors of the DYRK1A enzyme, a target for Alzheimer's disease. nih.govchemrxiv.org This approach can generate derivatives of the this compound core with optimized binding affinities for specific targets.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov Ensemble QSAR models have been developed to predict the binding affinities of pyrazole (B372694) derivatives. nih.gov These models can virtually screen large libraries of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. nih.govresearchgate.netresearchgate.net